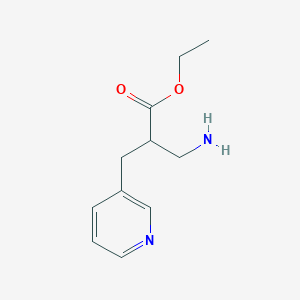

Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is a chemical compound with significant interest in various scientific fields. It is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents. The compound’s structure features an amino group, a pyridine ring, and an ester functional group, making it versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods

While specific industrial production methods for ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary or secondary amines.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-cancer properties.

Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, such as thrombin inhibitors.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like thrombin, thereby affecting blood coagulation pathways . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be compared with similar compounds such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: Another intermediate used in pharmaceutical synthesis.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Known for its anti-cancer activity.

Uniqueness

The uniqueness of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate lies in its versatile functional groups, which allow it to participate in a wide range of chemical reactions

Biological Activity

Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C13H16N2O2

- Molecular Weight : Approximately 220.27 g/mol

- Structure : The compound features a propanoate backbone with an amino group and a pyridine ring, specifically at the 3-pyridinylmethyl position.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Below are some key areas of its biological activity:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been studied for its anticancer potential, particularly through its ability to inhibit specific cancer cell lines. Similar compounds in its class have shown promise as enzyme inhibitors, which may contribute to their antitumor effects.

The mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.

- π-π Interactions : The pyridine ring may engage in π-π interactions, influencing enzyme activity and receptor modulation.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step processes that can include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the pyridine moiety.

- Amine Coupling : Employing coupling reactions to attach the amino group to the propanoate backbone.

Study on Antimicrobial Activity

In a study conducted by researchers at [source], this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition, indicating its potential as an antimicrobial agent.

Evaluation of Anticancer Effects

Another study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of certain cancer cell lines, including breast and lung cancer cells. The compound's mechanism was attributed to its ability to induce apoptosis in these cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-2-(pyridin-2-ylmethyl)propanoate | Similar backbone; different pyridine position | Potentially different biological activity profile |

| Ethyl 4-amino-2-(pyridin-4-ylmethyl)propanoate | Variation in amino group position | May exhibit distinct pharmacokinetics |

| N-Pyridinyl-beta-alanine | Lacks ester functionality | Simpler structure; primarily studied for metabolism |

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-5,8,10H,2,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQSAORHRLTCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CC=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.